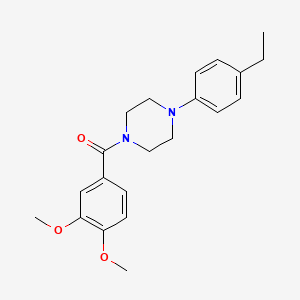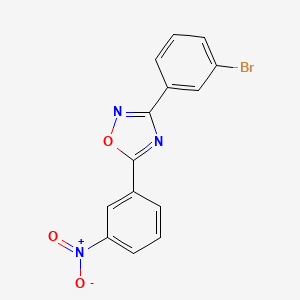![molecular formula C23H18N2O2S B6034798 N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6034798.png)
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide, also known as MPTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazole family and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed to exert its anti-cancer and neuroprotective effects through the inhibition of certain enzymes and signaling pathways. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has been found to inhibit the activity of protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β), both of which are involved in cell proliferation and survival. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, it has been found to exhibit anti-inflammatory, antioxidant, and anti-microbial activities. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has also been found to modulate the expression of certain genes involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide in lab experiments is its potent anti-cancer activity. It has been found to be effective against a range of cancer cell lines and may have potential therapeutic applications in the treatment of cancer. However, one of the limitations of using N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions in the field of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide research. One area of interest is in the development of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide analogs with improved solubility and bioavailability. Another area of interest is in the further elucidation of the mechanism of action of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide. This could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Finally, there is a need for more in vivo studies to determine the efficacy and safety of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide in animal models.
Métodos De Síntesis
The synthesis of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves the condensation of 4-methoxybenzaldehyde, 2-aminothiophenol, and benzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through recrystallization using a solvent such as ethanol or methanol. The yield of the synthesis method is approximately 80-90%.
Aplicaciones Científicas De Investigación
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has been found to exhibit potent anti-cancer activity against a range of cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has also been found to inhibit the growth of tumors in animal models.
In addition to its anti-cancer activity, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has also been studied for its potential applications in the field of neuroscience. It has been found to exhibit neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-19-14-12-16(13-15-19)20-21(17-8-4-2-5-9-17)28-23(24-20)25-22(26)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZBPUPMTQKSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6034744.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6034750.png)
![5-(diethylamino)-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6034754.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6034766.png)
![1-[5-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6034767.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034768.png)
![2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6034774.png)
![3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B6034779.png)

![2-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6034797.png)
![(2,1,3-benzoxadiazol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6034801.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6034814.png)